Spiro[3.6]dec-2-en-1-one, 3-ethoxy-
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Overview
Description
Spiro[3.6]dec-2-en-1-one, 3-ethoxy-: is a spiro compound, which means it contains two or more rings connected through a single common atom. This particular compound features a spiro carbon atom linking a decane ring and an enone group, with an ethoxy substituent at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro compounds typically involves the formation of the spiro carbon center through various methods. One common approach is the dialkylation of an activated carbon center using dihalides or dilithio reagents. For example, the spirocyclic core can be prepared by cyclopropanation with cyclic carbenoids .
Industrial Production Methods: Industrial production of spiro compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for producing Spiro[3.6]dec-2-en-1-one, 3-ethoxy- on an industrial scale would depend on the availability of starting materials and the desired production volume .
Chemical Reactions Analysis
Types of Reactions: Spiro[3.6]dec-2-en-1-one, 3-ethoxy- can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The enone group can be reduced to form alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the enone group may yield epoxides, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Spiro[3.6]dec-2-en-1-one, 3-ethoxy- is used as a building block in the synthesis of more complex spiro compounds. Its unique structure makes it valuable for studying spirocyclic chemistry and developing new synthetic methodologies .
Biology and Medicine: Spiro compounds, including Spiro[3.6]dec-2-en-1-one, 3-ethoxy-, have shown potential in biological applications due to their ability to interact with biological targets. They are being investigated for their potential as therapeutic agents in various diseases .
Industry: In the industrial sector, spiro compounds are used in the development of advanced materials, including polymers and catalysts. Their unique structural properties contribute to the performance and stability of these materials .
Mechanism of Action
The mechanism of action of Spiro[3.6]dec-2-en-1-one, 3-ethoxy- involves its interaction with specific molecular targets. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical applications .
Comparison with Similar Compounds
Spiro[5.5]undecane: Another spiro compound with a different ring size.
Spiropentadiene: A highly strained spiro compound with unique reactivity.
Spiro[4.5]decan-7-ol: A spiro compound with different functional groups.
Uniqueness: Spiro[3.6]dec-2-en-1-one, 3-ethoxy- is unique due to its specific ring size and functional groups.
Properties
Molecular Formula |
C12H18O2 |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-ethoxyspiro[3.6]dec-1-en-3-one |
InChI |
InChI=1S/C12H18O2/c1-2-14-11-9-10(13)12(11)7-5-3-4-6-8-12/h9H,2-8H2,1H3 |
InChI Key |
FZVJQMCKSUNZHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C12CCCCCC2 |
Origin of Product |
United States |
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